molecular formula C9H5N3O2 B13794072 1h-Imidazo[1,2-a]benzimidazole-2,3-dione CAS No. 57842-37-2

1h-Imidazo[1,2-a]benzimidazole-2,3-dione

Cat. No.: B13794072
CAS No.: 57842-37-2
M. Wt: 187.15 g/mol
InChI Key: KXGMLDRXKFNSHP-UHFFFAOYSA-N
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Description

1H-Imidazo[1,2-a]benzimidazole-2,3-dione is a synthetically intricate, fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the prominent benzimidazole class, a recognized pharmacophore and privileged structure in the development of bioactive molecules . Benzimidazole-based scaffolds are isosteres of naturally occurring nucleotides, which allows them to interact with a variety of biological polymers, leading to a wide spectrum of pharmacological activities . This specific N-fused hybrid structure combines the benzimidazole core with a hydantoin-like dione system, a feature known to confer unique biological properties not exhibited by the individual ring systems alone . Researchers are exploring such polycyclic benzimidazole derivatives for their potential across multiple therapeutic areas, given the established profile of this chemical class which includes antimicrobial, anticancer, anti-inflammatory, and antiviral activities . The synthesis and study of this compound provide a valuable building block for constructing novel chemical entities and investigating new structure-activity relationships. It is offered as a high-purity chemical tool strictly for advancing scientific investigation in laboratory settings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57842-37-2

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

3H-imidazo[1,2-a]benzimidazole-1,2-dione

InChI

InChI=1S/C9H5N3O2/c13-7-8(14)12-6-4-2-1-3-5(6)10-9(12)11-7/h1-4H,(H,10,11,13)

InChI Key

KXGMLDRXKFNSHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=O)N3

Origin of Product

United States

Synthetic Methodologies for 1h Imidazo 1,2 a Benzimidazole 2,3 Dione and Its Derivatives

Classical Cyclization and Condensation Reactions

Traditional synthetic routes to fused benzimidazole (B57391) derivatives have historically relied on cyclization and condensation reactions. These methods are often characterized by the use of stoichiometric reagents and strong acid or base catalysis, and they remain fundamental in heterocyclic chemistry.

Reactions Involving 2-Aminobenzimidazole (B67599) Precursors

The most direct and common approach for synthesizing the imidazo[1,2-a]benzimidazole scaffold involves the use of 2-aminobenzimidazole as a key precursor. researchgate.net This nucleophilic building block can react with various electrophilic C2 synthons to construct the fused imidazole (B134444) ring.

The synthesis of the target 2,3-dione structure can be achieved by the condensation of 2-aminobenzimidazole with oxalic acid derivatives, such as diethyl oxalate (B1200264) or oxalyl chloride. The reaction typically proceeds via an initial acylation of the exocyclic amino group, followed by an intramolecular cyclization and dehydration to yield the final dione (B5365651) product. The reaction of 2-aminobenzimidazoles with chloroacetic acid anilides, followed by cyclization with phosphoryl chloride, has also been reported to yield related imidazobenzimidazoles. researchgate.net

Another classical approach is the multi-component condensation reaction. For instance, 2-aminobenzimidazole can be reacted with aldehydes and dimedone in the presence of an acid or base catalyst to produce benzimidazoloquinazolinone derivatives, showcasing the versatility of 2-aminobenzimidazole in forming fused systems. researchgate.net

Table 1: Examples of Classical Condensation Reactions with 2-Aminobenzimidazole

Reactant with 2-AminobenzimidazoleReagents/ConditionsProduct TypeReference
Anilides of chloroacetic acid1) Acylation, 2) Phosphoryl chlorideImidazobenzimidazoles researchgate.net
Dimedone and various aldehydesp-TsOH·H₂O or nano WO₃-SO₃HBenzimidazoloquinazolinone derivatives researchgate.net
β-dicarbonyl compoundsHeatingFused pyrimido[1,2-a]benzimidazoles researchgate.net

Ring Annulation Strategies

Ring annulation involves the construction of a new ring onto an existing molecular scaffold. In the context of 1H-Imidazo[1,2-a]benzimidazole-2,3-dione synthesis, this strategy typically involves building the imidazole ring onto a pre-functionalized benzimidazole derivative. This can be achieved through intramolecular cyclization reactions. mdpi.com

For example, a benzimidazole derivative bearing a functional group at the N-1 position, such as an N-(carboxymethyl) or N-(2-oxo-2-ethoxyethyl) group, can undergo intramolecular cyclization to form the fused imidazole ring. These reactions often require dehydrating agents or acid catalysts to facilitate the ring closure. mdpi.com Such strategies are a cornerstone for creating a variety of ring-fused benzimidazoles. nih.gov

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and versatile methods for constructing complex heterocyclic systems. These modern approaches often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. jocpr.com The application of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.govorganic-chemistry.org

For the synthesis of benzimidazole derivatives, microwave-assisted methods have been successfully employed in condensation reactions. For example, the reaction of o-phenylenediamines with carboxylic acids using a zeolite catalyst under microwave irradiation provides a selective synthesis of 2-aryl-1H-benzimidazoles. scispace.com This approach can be adapted for the synthesis of the this compound core by reacting 2-aminobenzimidazole with suitable dicarbonyl compounds. The key benefits are the significant reduction in reaction time, often from hours to minutes, and an increase in yield. nih.govorganic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
o-Phenylenediamine + Formic AcidSeveral hours (reflux)Few minutesOften significant jocpr.com
o-Phenylenediamine + Carboxylic AcidsLong reaction timesFew minutesImproved yields scispace.com
Synthesis of Benzimidazole-Thiazolidinedione Derivatives10-12 hours10-15 minutesYields increased from 70-82% to 85-94% nih.gov

Catalyst-Mediated Coupling and Cyclization Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds by enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov Catalysts based on copper, palladium, silver, and other metals are frequently used for constructing fused benzimidazole systems.

Copper-catalyzed reactions are particularly prominent. For instance, copper(I) iodide (CuI) has been used to catalyze the cyclization of o-haloarylamidines to form ring-fused benzimidazoles. researchgate.net Copper-catalyzed cascade reactions have also been developed for the synthesis of benzo researchgate.netsymbiosisonlinepublishing.comimidazo[2,1-a]isoquinoline derivatives, involving the formation of multiple C-N bonds in sequence. researchgate.net A novel approach using Cu(OAc)₂ and PIFA facilitates the synthesis of benzimidazo[2,1-b]thiazoline derivatives through an addition/cyclization/oxidative coupling process at room temperature. richmond.edu

Palladium-catalyzed C-H activation is another powerful strategy for intramolecular cyclization to form fused heterocyclic systems. rsc.org Furthermore, silver-based catalysts, such as Ag₂CO₃/TFA, have been shown to effectively promote the intramolecular oxacyclization of N-Boc-2-alkynylbenzimidazole substrates, leading to 1H-benzo researchgate.netsymbiosisonlinepublishing.comimidazo[1,2-c] researchgate.netresearchgate.netoxazin-1-one derivatives with high regioselectivity. nih.gov Metal-free conditions have also been explored, with iodine-mediated reactions enabling the synthesis of 1,2-fused benzimidazoles through sp³ C-H amination. researchgate.net

Table 3: Overview of Catalytic Systems for Fused Benzimidazole Synthesis

Catalyst SystemReaction TypeProduct ClassReference
Copper(I) iodide (CuI)Intramolecular C-N couplingRing-fused benzimidazoles researchgate.net
Cu(OAc)₂ / PIFAAddition/Cyclization/Oxidative CouplingBenzimidazo[2,1-b]thiazolines richmond.edu
Ag₂CO₃ / TFAIntramolecular oxacyclization (6-endo-dig)1H-benzo researchgate.netsymbiosisonlinepublishing.comimidazo[1,2-c] researchgate.netresearchgate.netoxazin-1-ones nih.gov
Palladium(II) acetate (B1210297) / AgOAcIntramolecular C-H activationFused imidazo[1,2-a]pyridines rsc.org
Molecular Iodine (I₂)Intramolecular sp³ C-H amination1,2-Fused benzimidazoles researchgate.net
ZnO NanoparticlesCyclocondensation2-Substituted 1H-benzimidazoles nih.govsemanticscholar.org

Solid-Phase Synthesis Methodologies

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of small molecules for drug discovery and other applications. nih.gov This methodology involves attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the resin.

An efficient solid-phase synthesis for aminobenzimidazole-tethered hydantoins and thiohydantoins has been developed. nih.gov The general procedure involves coupling a resin-bound aminobenzimidazole with an amino acid. Subsequent treatment with reagents like 1,1'-carbonyldiimidazole (B1668759) or 1,1'-thiocarbonyldiimidazole (B131065) induces an intramolecular cyclization, furnishing the desired fused heterocyclic products in good yields. nih.gov This approach allows for the systematic variation of substituents by using diverse building blocks (amino acids, amines, etc.), making it highly suitable for creating libraries of this compound derivatives. nih.gov

The key steps in this methodology are:

Synthesis of resin-bound 2-aminobenzimidazole.

Coupling of an Fmoc-protected amino acid to the resin-bound scaffold.

Deprotection to reveal a free amine.

Treatment with a cyclizing agent (e.g., 1,1'-carbonyldiimidazole) to generate an intermediate isocyanate which undergoes intramolecular cyclization.

Cleavage of the final product from the solid support. nih.gov

This multistep approach demonstrates the utility of SPOS in constructing complex heterocyclic cores from commercially available starting materials. nih.gov

Mechanistic Insights into Compound Formation

The synthesis of the this compound core is a classic example of heterocyclic chemistry, typically proceeding through a one-pot reaction that involves sequential acylation and intramolecular cyclization. The most common and direct approach involves the reaction of 2-aminobenzimidazole with a suitable two-carbon electrophilic synthon, such as diethyl oxalate or oxalyl chloride. chemicalbook.comechemi.com

Nucleophilic Addition Pathways

The initial step in the formation of the tricyclic dione is a nucleophilic acyl substitution reaction. The 2-aminobenzimidazole molecule possesses two primary nucleophilic centers: the exocyclic primary amino group (-NH2) at the C2 position and the secondary amine nitrogen (>NH) within the imidazole ring (N1). The exocyclic amino group is generally more nucleophilic and sterically accessible, making it the primary site of initial attack.

When 2-aminobenzimidazole is treated with diethyl oxalate, the exocyclic amino group performs a nucleophilic attack on one of the electrophilic ester carbonyl carbons. This addition is followed by the elimination of an ethoxide leaving group, resulting in the formation of an N-(2-benzimidazolyl)oxamic acid ethyl ester intermediate. This reaction is analogous to the formation of oxamic esters from secondary amines and N,N'-oxamides from primary amines. echemi.comstackexchange.com

Similarly, using the more reactive oxalyl chloride, the nucleophilic addition of the 2-amino group to one of the acyl chloride moieties occurs rapidly, leading to the elimination of hydrogen chloride and the formation of a 2-(oxalylamido)benzimidazole intermediate. chemicalbook.comwikipedia.org

Intramolecular Cyclization Cascades

Following the initial nucleophilic addition, the crucial ring-closing step occurs via an intramolecular cyclization cascade. The intermediate formed in the first step is perfectly poised for the subsequent reaction. The secondary nitrogen atom (N1) of the benzimidazole ring acts as an intramolecular nucleophile, attacking the second electrophilic carbonyl center (the remaining ester or acyl chloride group).

Table 1: Mechanistic Steps in the Formation of this compound
StepReaction TypeReactantsKey IntermediateProduct
1Nucleophilic Acyl Substitution2-Aminobenzimidazole + Diethyl OxalateN-(2-benzimidazolyl)oxamic acid ethyl ester-
2Intramolecular CyclizationN-(2-benzimidazolyl)oxamic acid ethyl esterTetrahedral IntermediateThis compound

Rearrangement Reactions Leading to the Core Structure

For the specific synthetic pathway involving the cyclocondensation of 2-aminobenzimidazole with oxalic acid derivatives like diethyl oxalate or oxalyl chloride, the formation of the this compound core is generally considered a direct and stepwise process. The reaction proceeds logically from nucleophilic addition to intramolecular cyclization without the involvement of significant skeletal rearrangement reactions. The stability of the benzimidazole ring system and the thermodynamic favorability of forming the fused aromatic structure guide the reaction directly toward the final product.

Derivatization Strategies and Functionalization of the Core

Once the this compound scaffold is synthesized, it can be subjected to various derivatization strategies to modify its physicochemical properties. Functionalization can be targeted at several positions on the core structure.

The most common site for derivatization is the nitrogen atom of the benzimidazole moiety, which bears a proton (N-10). This nitrogen can be readily functionalized through reactions such as N-alkylation or N-acylation using appropriate alkyl halides or acyl chlorides in the presence of a base. researchgate.net This allows for the introduction of a wide variety of substituents to modulate properties like solubility and biological activity.

Another potential site for functionalization is the benzene (B151609) ring of the benzimidazole core. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, could introduce substituents at the C-6, C-7, C-8, and C-9 positions, although the reactivity will be influenced by the deactivating effect of the fused dione ring system.

Furthermore, the dione moiety itself presents opportunities for chemical modification. The carbonyl groups could potentially undergo condensation reactions with active methylene (B1212753) compounds to introduce exocyclic double bonds, a strategy seen in related heterocyclic dione systems. researchgate.net

Table 2: Potential Derivatization Strategies for this compound
Reaction TypeReaction SiteTypical ReagentsExpected Product Class
N-AlkylationN-10Alkyl halide (e.g., CH3I, BnBr), Base (e.g., K2CO3)10-Alkyl-1H-imidazo[1,2-a]benzimidazole-2,3-dione
N-AcylationN-10Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine)10-Acyl-1H-imidazo[1,2-a]benzimidazole-2,3-dione
NitrationBenzene Ring (C-6, C-7, C-8, C-9)HNO3/H2SO4Nitro-1H-imidazo[1,2-a]benzimidazole-2,3-dione
HalogenationBenzene Ring (C-6, C-7, C-8, C-9)N-Bromosuccinimide (NBS)Bromo-1H-imidazo[1,2-a]benzimidazole-2,3-dione

Chemical Reactivity and Transformation of 1h Imidazo 1,2 a Benzimidazole 2,3 Dione

Electrophilic and Nucleophilic Substitution Reactions

The electronic landscape of the 1H-Imidazo[1,2-a]benzimidazole-2,3-dione scaffold allows for both electrophilic and nucleophilic substitution reactions, although the preferred sites for these reactions differ significantly.

Electrophilic Substitution: The benzimidazole (B57391) portion of the molecule is π-electron rich, making the benzene (B151609) ring susceptible to electrophilic attack. chemicalbook.com Theoretical calculations and experimental data on related benzimidazole structures indicate that positions 4, 5, 6, and 7 are prone to electrophilic substitution. chemicalbook.com Studies on analogous imidazo[1,2-a]benzimidazole derivatives have shown that reactions such as formylation, acetylation, nitration, and bromination can occur on the benzimidazole ring system. lookchem.com For this compound, the dione (B5365651) moiety is strongly electron-withdrawing, which would deactivate the fused benzene ring towards electrophilic attack compared to the unsubstituted parent heterocycle. However, under forcing conditions, electrophilic substitution is expected to proceed, likely at the positions furthest from the deactivating influence of the dione group.

Nucleophilic Substitution: The imidazole-2,3-dione ring contains two electrophilic carbonyl carbons, making it the primary target for nucleophilic attack. This reactivity is characteristic of α-dicarbonyl compounds. A wide range of nucleophiles, including amines, hydrazines, alcohols, and organometallic reagents, can react at the C2 and C3 positions. The benzimidazole core itself is generally less reactive towards nucleophilic substitution unless activated by strongly electron-wthdrawing groups. globalresearchonline.net However, the N1 position, being a pyrrole-type nitrogen, can be alkylated under appropriate basic conditions. chemicalbook.com

Table 1: Predicted Substitution Reactions
Reaction TypeReagent ClassPredicted Reaction Site(s)Notes
Electrophilic Aromatic SubstitutionNitrating agents, Halogens, Acylating agentsBenzene ring (Positions 4, 5, 6, 7)Reaction is likely slower than on unsubstituted imidazo[1,2-a]benzimidazole due to the deactivating dione group. lookchem.com
Nucleophilic Acyl Addition/SubstitutionAmines, Alcohols, Hydrazines, Grignard reagentsCarbonyl carbons (C2, C3)The primary pathway for functionalization, leading to ring-opening or addition products.
N-AlkylationAlkyl halides (in presence of a base)Nitrogen atom (N1)Common reaction for benzimidazole derivatives. chemicalbook.com

Cycloaddition Reactions and Formation of Spiro-Fused Systems

The imidazo[1,2-a]benzimidazole framework is a versatile scaffold for constructing more complex polycyclic and spirocyclic systems. The presence of the dione moiety in this compound offers additional reactive sites for cycloaddition reactions.

While direct cycloaddition studies on the target dione are not extensively documented, related benzimidazole systems readily participate in such transformations. For instance, Rh(III)-catalyzed [4+1] annulation of 2-arylbenzimidazoles with diazo compounds has been employed to create spirocyclic benzimidazole-fused isoindoles. acs.org Similarly, [3+2] dipolar cycloaddition reactions of benzimidazolium ylides are known to form fused pyrrole (B145914) derivatives. researchgate.net

Table 2: Potential Pathways to Spiro-Fused Systems
Reaction TypeReactant/Catalyst SystemResulting Structure TypeReference/Analogy
[4+1] AnnulationDiazo compounds / Rh(III) catalystSpirocyclic isoindolesAnalogous reaction with 2-arylbenzimidazoles. acs.org
Oxidative Cyclizationo-Cycloalkylaminoacetanilides / Oxone®Spirocyclic oxetane-fused systemsSynthesis from benzimidazole precursors. nih.gov
(4+3) AnnulationSpiro-epoxyoxindoles / BaseSpirooxindole-based polycyclic systemsReaction with 2-(2-fluoroaryl)-1H-benzoimidazoles. rsc.org

Functional Group Interconversions on the Dione Moiety

The dione moiety at the 2- and 3-positions is the most reactive site for functional group interconversions in this compound. The chemistry of this part of the molecule is analogous to that of other α-dicarbonyl compounds, such as isatin (B1672199) and pyrazolidine-3,5-diones.

Key transformations include:

Reduction: The carbonyl groups can be selectively or fully reduced. Mild reducing agents like sodium borohydride (B1222165) could potentially reduce one or both carbonyls to hydroxyl groups, yielding diols. More potent reducing agents, such as lithium aluminum hydride, would likely reduce the carbonyls and potentially other reducible groups in the molecule.

Condensation Reactions: The electrophilic nature of the carbonyl carbons facilitates condensation with various nucleophiles. Reaction with primary amines or anilines could lead to the formation of mono- or di-imines. Similarly, condensation with hydrazine (B178648) and its derivatives would yield hydrazones or lead to the formation of new fused heterocyclic rings. The synthesis of pyrazolidine-3,5-dione (B2422599) substituted benzimidazoles from related precursors illustrates this type of reactivity. researchgate.net

Wittig-type Reactions: Reaction with phosphorus ylides (Wittig reagents) could be used to convert one or both carbonyl groups into exocyclic double bonds, providing a route to novel alkenes.

Thionation: Reagents like Lawesson's reagent can be used to convert the carbonyl groups into thiocarbonyls, forming a monothione or dithione derivative.

These transformations allow for the extensive derivatization of the this compound core, enabling the synthesis of a wide range of analogues with potentially different chemical and biological properties.

Stability and Degradation Pathways

The stability of this compound is governed by the inherent stability of the fused aromatic system and the reactivity of the dione functionality. The imidazo[1,2-a]benzimidazole ring system is generally stable. Theoretical studies on the parent heterocycle have indicated that the 9H-tautomer is more stable than the 1H-tautomer. semanticscholar.orgresearchgate.net

However, the compound is susceptible to degradation under certain conditions, particularly those that promote hydrolysis or ring-opening.

Alkaline Degradation: Benzimidazolium compounds are known to undergo degradation in alkaline conditions. Two primary pathways are nucleophilic attack at the C2 position leading to ring-opening, and dealkylation at the nitrogen substituents. acs.org For the dione, the C2 and C3 carbonyl carbons are highly electrophilic and susceptible to hydroxide (B78521) attack. This would likely lead to the cleavage of the amide bond within the dione ring, resulting in a ring-opened product, such as a derivative of benzimidazole-2-carboxylic acid.

Acidic Degradation: In strong acidic media, hydrolysis of the amide bond in the dione ring can also occur, leading to similar ring-opened products.

Photolytic and Oxidative Degradation: Fused benzimidazole derivatives, such as benzimidazo[1,2-a]quinolines, have been shown to degrade under photolytic conditions and in the presence of oxidizing agents like hydrogen peroxide. nih.gov The degradation pathways can be complex, involving multiple reaction products. It is plausible that this compound would also exhibit sensitivity to light and strong oxidants.

Understanding these stability and degradation profiles is crucial for the handling, storage, and application of this compound. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific experimental data published for the compound “this compound” corresponding to the detailed structural and spectroscopic characterization requested. The search did not yield any studies reporting the synthesis or analysis of this specific dione derivative.

Consequently, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the following sections as outlined in the request:

Structural Elucidation and Advanced Spectroscopic Characterization

Chromatographic Methods for Purity Assessment and Isolation

While extensive data exists for the parent compound, 1h-Imidazo[1,2-a]benzimidazole, and other various benzimidazole (B57391) derivatives, this information cannot be extrapolated to the specific "-2,3-dione" structure without violating scientific accuracy. The presence of the two carbonyl groups in the dione (B5365651) derivative would significantly alter its electronic structure and, therefore, all of its spectroscopic properties compared to the parent compound.

To fulfill the request, primary research involving the synthesis and subsequent analytical characterization of 1h-Imidazo[1,2-a]benzimidazole-2,3-dione would be required. As this information is not currently available in the public scientific domain, the article cannot be generated.

Computational and Theoretical Investigations of the 1h Imidazo 1,2 a Benzimidazole 2,3 Dione System

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.netnih.gov For derivatives of the benzimidazole (B57391) family, DFT calculations are routinely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic parameters. sapub.orgnih.gov

Electronic Structure and Frontier Molecular Orbitals

The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. sapub.org These "frontier orbitals" are crucial for determining a molecule's reactivity and its electronic absorption properties. nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. nih.govsapub.org In related benzimidazole systems, the distribution of HOMO and LUMO densities often localizes on specific parts of the fused ring system, indicating the most probable sites for electrophilic and nucleophilic attack. nih.govscirp.org For the title dione (B5365651) compound, the electron-withdrawing carbonyl groups are expected to significantly lower the LUMO energy, influencing its acceptor properties.

PropertyDescriptionSignificance for 1H-Imidazo[1,2-a]benzimidazole-2,3-dione
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the propensity to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the propensity to accept electrons (electrophilicity); likely lowered by the dione functionality.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Reaction Pathway Modeling and Transition State Analysis

DFT calculations are instrumental in mapping out potential reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed. nih.gov This is critical for understanding synthetic pathways, such as the intramolecular cyclization reactions often used to form benzimidazole rings. mdpi.com For this compound, this analysis could elucidate its formation mechanism or its reactivity towards various reagents. Identifying the transition state—the highest energy point along the reaction coordinate—allows for the calculation of the activation energy, which governs the reaction rate.

Spectroscopic Property Prediction and Correlation with Experimental Data

TD-DFT is an extension of DFT used to predict electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help assign the absorption bands observed experimentally. researchgate.netmdpi.com Furthermore, DFT calculations of vibrational frequencies are used to interpret and assign peaks in Infrared (IR) and Raman spectra. sapub.org For novel compounds like this compound, these theoretical predictions are invaluable for confirming its structure when compared with experimental spectroscopic data. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govrsc.org MD simulations can reveal the conformational flexibility of a molecule and the stability of different conformers. For benzimidazole derivatives, MD simulations have been used to explore how they bind to and interact with biological targets like proteins. nih.govresearchgate.net For this compound, MD simulations could provide insights into its conformational landscape and how it might interact with other molecules in a solution or a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Molecular Descriptors Focus)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural features with its biological activity. biointerfaceresearch.comresearchgate.net These models rely on calculating a wide range of "molecular descriptors"—numerical values that encode information about a molecule's steric, electronic, and hydrophobic properties. nih.gov

For large sets of benzimidazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to understand what structural modifications lead to enhanced activity. nih.govnih.gov Key molecular descriptors for such models often include:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies.

Hydrophobic descriptors: Like the partition coefficient (logP).

A QSAR model for a series of compounds including this compound could predict its potential biological activity based on its unique structural and electronic features.

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions, such as hydrogen bonds and π–π stacking, are fundamental to supramolecular chemistry and crystal engineering. nih.gov In the solid state, these interactions dictate how molecules pack together in a crystal lattice. mdpi.com Studies on related pyrido- and pyrimido[1,2-a]benzimidazole-diones show that they can form H-bonded dimers and engage in π–π stacking. nih.gov The planar, aromatic core of this compound, combined with its hydrogen bond donor (N-H) and acceptor (C=O) groups, suggests a high potential for forming complex supramolecular structures governed by these forces. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. mdpi.com

Interaction TypePotential Role in this compound
Hydrogen Bonding The N-H group can act as a donor and the carbonyl oxygens and imidazole (B134444) nitrogens can act as acceptors, leading to dimer or polymer formation. nih.gov
π–π Stacking The extended, planar aromatic system is highly conducive to stacking interactions, influencing crystal packing and electronic properties. nih.gov
van der Waals Forces General intermolecular forces contributing to the overall stability of the solid-state structure.

Mechanistic Studies of Biological Interactions of 1h Imidazo 1,2 a Benzimidazole 2,3 Dione Derivatives

Molecular Docking and Binding Affinity Prediction for Biological Targets

No molecular docking studies or binding affinity predictions specifically for 1H-Imidazo[1,2-a]benzimidazole-2,3-dione derivatives with any biological targets were identified. Such studies are crucial for predicting the binding orientation and affinity of a ligand to a protein's active site, providing foundational insights for drug design and development.

Enzyme Inhibition Mechanisms (e.g., Topoisomerase, Kinase Inhibitors, Folate Reductase)

There is a lack of published research detailing the enzyme inhibition mechanisms of this compound derivatives. While other benzimidazole-containing compounds have been investigated as inhibitors of enzymes like topoisomerases, kinases, and folate reductase, no such data exists for the specified compound.

Receptor Binding Modalities (e.g., GABA-A Receptor, Adrenoceptor Antagonism)

Specific investigations into the receptor binding modalities of this compound derivatives, including their potential interactions with targets such as the GABA-A receptor or adrenoceptors, have not been reported in the available literature.

Cellular Pathway Modulation (e.g., ROS-Mediated Cellular Processes, Inflammasome Targeting)

The influence of this compound derivatives on cellular pathways, such as those mediated by reactive oxygen species (ROS) or involving inflammasome targeting, remains unexplored in published research.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Without a series of synthesized and biologically evaluated this compound derivatives, no structure-activity relationship (SAR) studies could be found. SAR studies are essential for understanding how chemical structure correlates with biological activity and for optimizing lead compounds.

Investigations into Antimicrobial Mechanisms (e.g., Inhibition of Microtubules, Antibacterial, Antifungal, Antiviral, Anthelmintic)

While the broader benzimidazole (B57391) scaffold is well-known for its antimicrobial properties, there are no specific studies detailing the antimicrobial mechanisms of this compound derivatives against any class of microorganisms.

Advanced Applications of 1h Imidazo 1,2 a Benzimidazole 2,3 Dione Non Biomedical Focus

Optoelectronic Materials and Fluorescent Probes

Currently, there is no specific research available in the public domain detailing the use of 1H-Imidazo[1,2-a]benzimidazole-2,3-dione as an optoelectronic material or a fluorescent probe.

The parent structures, imidazo[1,2-a]benzimidazoles and more broadly, benzimidazoles, are recognized for their intriguing photophysical properties. researchgate.netnih.gov Derivatives of these families have been synthesized and investigated as fluorescent probes for the detection of various ions and changes in pH. researchgate.net These compounds often exhibit strong fluorescence and their emission properties can be tailored by chemical modification. nih.govnih.gov The core structure provides a rigid, planar system with a conjugated π-electron network, which is a common feature in many fluorescent materials. researchgate.net The potential for these characteristics to be present in the dione (B5365651) derivative suggests it could be a candidate for future research in this area.

Table 1: Examples of Imidazo[1,2-a]benzimidazole Derivatives and their Investigated Fluorescent Properties

Compound ClassTarget AnalyteObserved Effect
Pyrido[1,2-a]benzimidazole DerivativepH (H⁺)Responds to acidic pH with high quantum yield. researchgate.net
Pyrido[1,2-a]benzimidazole-Rhodamine ConjugateHg²⁺High selectivity and a low detection limit for mercury ions. researchgate.net
Schiff Base of Benzimidazole (B57391)Cu²⁺Enables naked-eye detection of copper ions. researchgate.net

This table illustrates the properties of the broader class of compounds, as no data is available for this compound.

Chemosensors and Sensing Applications

There is no published research specifically identifying This compound as a chemosensor for any particular analyte.

The development of chemosensors is an active area of research for the broader benzimidazole family. researchgate.net Their ability to act as ligands, coupled with their fluorescent properties, makes them suitable for designing sensors that can detect specific chemical species through changes in fluorescence or color. researchgate.netresearchgate.net These applications often rely on the nitrogen atoms within the imidazole (B134444) ring to coordinate with metal ions or participate in hydrogen bonding interactions. While this suggests a potential avenue of exploration, the specific sensing capabilities of the dione derivative have not been documented.

Material Science Applications

There is a lack of specific research on the material science applications of This compound .

The benzimidazole scaffold is noted for its presence in a variety of materials with interesting properties. chemrxiv.orgresearchgate.net Its rigid structure and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, make it a valuable building block for creating new materials. Derivatives have been incorporated into polymers to enhance their thermal stability and other properties. The photophysical properties of some benzimidazole derivatives have also led to their consideration in the development of organic light-emitting diodes (OLEDs) and other electronic materials. researchgate.netunipi.it Despite the versatility of the parent scaffold, the specific contributions or potential applications of the dione derivative in material science remain unexplored.

Challenges and Future Research Directions

Development of More Efficient and Eco-Friendly Synthetic Routes

Future research is increasingly focused on green chemistry principles. researchgate.net Key areas of exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, increase yields, and reduce side reactions in the synthesis of related benzimidazole (B57391) derivatives. nih.govmdpi.comnih.gov Its application to the dione (B5365651) scaffold could offer a significant improvement over conventional heating methods. nih.gov

Nanoparticle Catalysis: Catalysts like zinc oxide nanoparticles (ZnO-NPs) have been successfully used for the eco-friendly synthesis of benzimidazoles, offering high yields, shorter reaction times, and catalyst recyclability. nih.govbohrium.commdpi.com Investigating similar nanocatalysts for the synthesis of the imidazo[1,2-a]benzimidazole core is a promising avenue.

Solvent-Free and One-Pot Reactions: Developing one-pot procedures where multiple reaction steps are carried out in a single vessel without isolating intermediates can significantly improve efficiency and reduce waste. umich.edu Solvent-free "grinding" methods are also an attractive green alternative. umich.edu

Multicomponent Reactions (MCRs): Designing MCRs that can construct the complex imidazo[1,2-a]benzimidazole-2,3-dione core in a single step from simple starting materials would represent a major breakthrough in atom economy and synthetic efficiency. nih.gov

Synthesis StrategyPotential Advantages for Imidazo[1,2-a]benzimidazole-2,3-dione
Microwave-Assisted SynthesisReduced reaction times, higher yields, fewer byproducts. nih.govnih.gov
Nanoparticle CatalysisHigh efficiency, catalyst recyclability, mild conditions. nih.govbohrium.com
One-Pot ProceduresIncreased efficiency, reduced waste and purification steps. umich.edu
Multicomponent ReactionsHigh atom economy, rapid access to molecular diversity. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The chemical reactivity of the 1H-imidazo[1,2-a]benzimidazole-2,3-dione system is not yet fully explored. The dione functionality, in particular, presents unique electronic properties that could be exploited for novel chemical transformations.

Future research should aim to:

Functionalize the Core Structure: Systematically explore C-H functionalization reactions to introduce a variety of substituents onto the aromatic rings of the scaffold, which is crucial for tuning its physicochemical and biological properties. nih.gov

Investigate Ring-Opening Reactions: The dione moiety could be susceptible to nucleophilic attack, leading to ring-opening reactions that provide access to entirely new heterocyclic systems.

Develop Novel Cyclization Strategies: Explore new catalytic systems or reaction conditions to facilitate the cyclization steps required to form the fused ring system, potentially leading to the discovery of unprecedented molecular architectures.

Catalytic Applications: Investigate the potential of metal complexes of imidazo[1,2-a]benzimidazole-2,3-dione derivatives to act as catalysts for organic transformations. researchgate.net

Advanced Characterization Techniques for Complex Structures

The unambiguous characterization of complex, polycyclic, and often chiral analogues of this compound is critical for understanding their structure-property relationships. While standard techniques are valuable, more advanced methods are needed for complex cases.

The future in this area involves:

High-Resolution NMR Spectroscopy: Employing multi-dimensional NMR techniques (e.g., NOESY, XHCOR) to precisely determine the three-dimensional structure and conformation of novel derivatives in solution. nih.gov

Single-Crystal X-ray Diffraction: This remains the gold standard for absolute structure determination. nih.gov A key challenge is growing high-quality crystals suitable for analysis. Future efforts will focus on developing improved crystallization techniques for these often rigid and poorly soluble molecules. nih.gov

Mass Spectrometry: Advanced mass spectrometry techniques, such as high-resolution ESI-MS, are essential for confirming molecular formulas and studying fragmentation patterns, which can provide structural clues. nih.govmdpi.com

Chiroptical Spectroscopy: For chiral analogues, techniques like Circular Dichroism (CD) spectroscopy will be vital for determining their absolute stereochemistry and studying their interactions with chiral biological targets.

Integration of Computational Methods for Predictive Chemistry

Computational chemistry and machine learning are poised to revolutionize the design and discovery of new this compound analogues. researchgate.net These in silico tools can significantly reduce the time and cost associated with experimental synthesis and screening.

Future directions include:

Density Functional Theory (DFT) Studies: Using DFT to calculate electronic properties, predict reactivity, and elucidate reaction mechanisms. rsc.orgnih.gov This can guide the development of more efficient synthetic routes and predict the stability of novel structures.

Molecular Docking: Simulating the binding of dione analogues to the active sites of biological targets (e.g., enzymes like EGFR, DNA gyrase) to predict their potential therapeutic activity and guide the design of more potent inhibitors. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of a series of compounds with their biological activity. openpharmaceuticalsciencesjournal.com These models can then be used to predict the activity of virtual compounds before they are synthesized.

ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues early in the drug discovery process, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.govopenpharmaceuticalsciencesjournal.com

Computational MethodApplication in Imidazo[1,2-a]benzimidazole-2,3-dione Research
Density Functional Theory (DFT)Predict reactivity, analyze electronic structure, support characterization. rsc.org
Molecular DockingIdentify potential biological targets, predict binding affinity, guide lead optimization. nih.govresearchgate.net
QSARPredict biological activity of new designs, understand structure-activity relationships. openpharmaceuticalsciencesjournal.com
ADMET PredictionForecast drug-likeness and pharmacokinetic properties of new compounds. nih.gov

Discovery of New Molecular Targets and Fundamental Biological Mechanisms

While related benzimidazole structures are known to exhibit a wide range of biological activities, including anticancer, antiparasitic, and antimicrobial effects, the specific molecular targets and mechanisms of action for the this compound class are largely unknown. researchgate.netnih.govscholarsresearchlibrary.com

A significant challenge and future research focus will be to:

Identify Protein Targets: Utilize techniques like affinity chromatography and proteomics to identify the specific proteins or enzymes that interact with these compounds. Known targets for related compounds include EGFR, DNA topoisomerase, and DNA gyrase. mdpi.comresearchgate.netnih.govnih.gov

Elucidate Mechanisms of Action: Conduct detailed cellular and molecular biology studies to understand how these compounds exert their biological effects, such as inducing apoptosis, inhibiting cell cycle progression, or disrupting microbial cell division. nih.gov

Expand Screening Programs: Test new analogues against a broader range of biological targets, including different cancer cell lines, pathogenic microbes, and parasites, to uncover novel therapeutic applications. nih.govnih.gov

Investigate Drug Resistance: For compounds showing promise as antimicrobial or anticancer agents, it will be crucial to study the potential for resistance development and to investigate their efficacy against drug-resistant strains. openpharmaceuticalsciencesjournal.com

Design Principles for Next-Generation Imidazo[1,2-a]benzimidazole-2,3-dione Analogues

The rational design of next-generation analogues with improved potency, selectivity, and drug-like properties is paramount. This requires a deep understanding of the structure-activity relationship (SAR).

Future design strategies will focus on:

Molecular Hybridization: Creating hybrid molecules that combine the this compound scaffold with other known pharmacophores (e.g., triazoles, oxadiazoles) to create multifunctional agents with potentially synergistic or novel activities. researchgate.netresearchgate.netnih.govmdpi.com

Bioisosteric Replacement: Systematically replacing functional groups with bioisosteres to optimize pharmacokinetic properties, reduce toxicity, and enhance target binding. nih.gov

Structure-Based Design: Using the three-dimensional structures of target proteins, obtained through X-ray crystallography or computational modeling, to design molecules that fit precisely into the binding site, thereby maximizing potency and selectivity.

Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to the target and then growing or linking them to build more potent lead compounds based on the dione core.

The continued exploration of this compound and its derivatives holds immense promise. By addressing these synthetic, mechanistic, and design challenges through a combination of innovative experimental and computational approaches, the scientific community can unlock the full potential of this versatile heterocyclic system.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 1H-imidazo[1,2-a]benzimidazole-2,3-dione, and how are reaction conditions optimized?

  • The compound is typically synthesized via cyclocondensation or alkylation reactions. For example, alkylation of 2-aminoimidazole derivatives with bromoacetaldehyde diethyl acetal, followed by hydrolysis and cyclization under acidic conditions, yields the core structure . Optimization involves adjusting catalysts (e.g., dimethylformamide) and reaction time to improve yields . Multi-component reactions using 2-amino-benzimidazole, aldehydes, and bifunctional synthons under fusion conditions are also effective .

Q. How is structural characterization performed for 1H-imidazo[1,2-a]benzimidazole derivatives?

  • Comprehensive characterization employs FT-IR (to identify carbonyl groups), mass spectrometry (for molecular weight confirmation), and multinuclear NMR (¹H, ¹³C, and ¹⁵N) to resolve tautomeric forms and protonation states . X-ray crystallography is critical for confirming dimeric solid-state structures, as seen in 9H-imidazo[1,2-a]benzimidazole .

Q. What spectroscopic techniques are used to study tautomerism in this compound?

  • UV-Vis spectrophotometry determines tautomeric equilibrium (keto-enol ratios) by monitoring absorbance changes in solvents of varying polarity . ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ reveal shifts indicative of dominant tautomers (e.g., 9H vs. 1H forms) . IR spectroscopy identifies carbonyl stretching frequencies to distinguish keto/enol states .

Advanced Research Questions

Q. How does tautomerism influence the pharmacological activity of this compound?

  • The keto form typically exhibits enhanced bioactivity due to hydrogen-bonding capacity and lipophilicity, which affect receptor binding. For example, keto-dominant derivatives show improved anticonvulsant activity in scPTZ rodent models . Computational studies (e.g., HF/6-311G) confirm the 9H tautomer’s stability, aligning with experimental bioactivity data .

Q. What computational approaches predict the stability of tautomeric and protonated forms?

  • Ab initio calculations (e.g., Hartree-Fock or DFT) model relative energies of tautomers. For 1H-imidazo[1,2-a]benzimidazole, calculations reveal the 9H tautomer is 5–10 kcal/mol more stable than the 1H form due to resonance stabilization . Molecular docking studies correlate tautomer-specific electronic profiles with biological targets (e.g., GABA receptors) .

Q. How can structural modifications enhance intraocular pressure (IOP)-lowering activity?

  • Pharmacophore modeling identifies critical features: a planar heterocyclic core, electron-withdrawing substituents (e.g., nitro groups), and lipophilic side chains. Neural network analysis of 20 derivatives shows that 3-methyl substitution on the imidazole ring enhances IOP reduction by 35% in normotensive rats .

Methodological and Data Analysis Questions

Q. How are acid dissociation constants (pKa) determined for this compound, and why are they significant?

  • pKa values are measured via UV-Vis titration in aqueous-organic solvents. For pyrido[1,2-a]benzimidazole-2,4-dione, experimental pKa ≈ 8.2 indicates moderate acidity, influencing solubility and ion transport in biological systems . pH-dependent spectral shifts (e.g., λmax changes) validate protonation sites .

Q. What strategies resolve contradictions in tautomer dominance across studies?

  • Discrepancies often arise from solvent polarity or crystallization conditions. For example, polar solvents stabilize enol tautomers via hydrogen bonding, while nonpolar media favor keto forms . Cross-validating NMR (solution state) with X-ray (solid state) clarifies context-dependent tautomerism .

Q. How are multi-component reactions (MCRs) optimized for functionalized derivatives?

  • MCRs using 2-amino-benzimidazole, aldehydes, and ethyl 3-oxohexanoate achieve >85% yields under solvent-free fusion at 120°C. Catalytic DMF (5 mol%) accelerates imine formation, while microwave irradiation reduces reaction time from 12 h to 30 min .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.